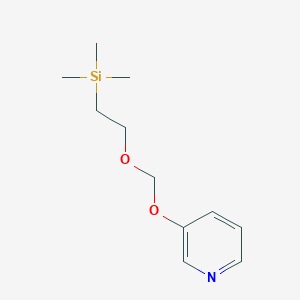










|
REACTION_CXSMILES
|
CN(C=O)C.CC(C)([O-])C.[K+].[OH:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1.[CH3:19][Si:20]([CH2:23][CH2:24][O:25][CH2:26]Cl)([CH3:22])[CH3:21]>O.C1COCC1>[CH3:19][Si:20]([CH3:22])([CH3:21])[CH2:23][CH2:24][O:25][CH2:26][O:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
17.96 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
14.25 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)CCOCCl
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
After all of the solid had dissolved
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled to ≦5° C.
|
|
Type
|
CUSTOM
|
|
Details
|
remained at ≦−5° C
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 0° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
WAIT
|
|
Details
|
at room temperature for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (3×150 mL)
|
|
Type
|
WASH
|
|
Details
|
washed sequentially with 2N NaOH (100 mL), water (50 mL), and saturated NaCl solution (100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown liquid
|
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](CCOCOC=1C=NC=CC1)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.8 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |